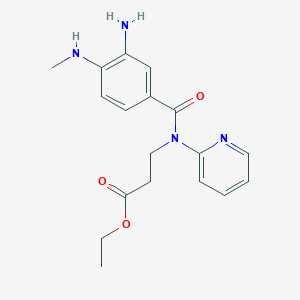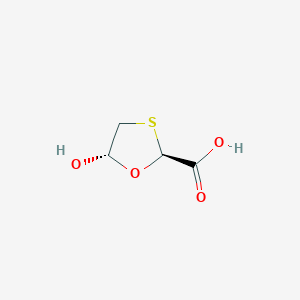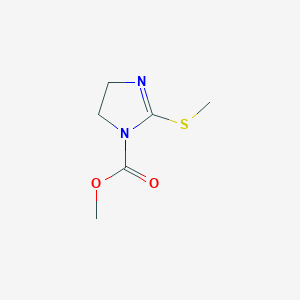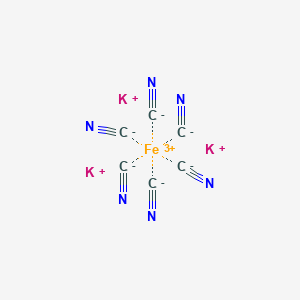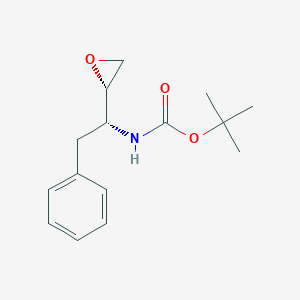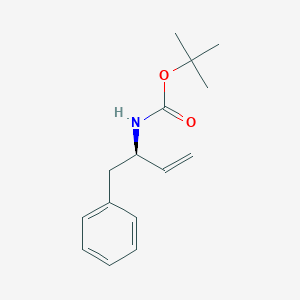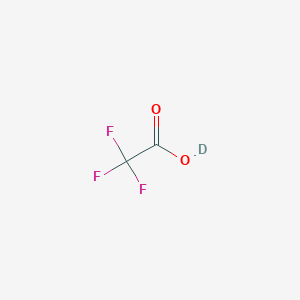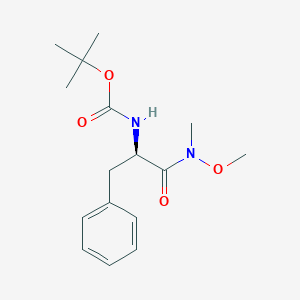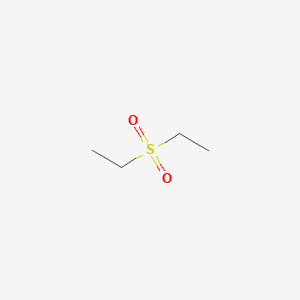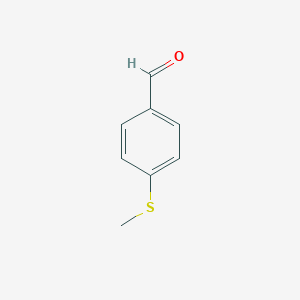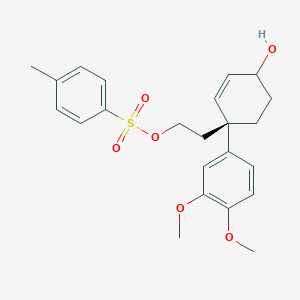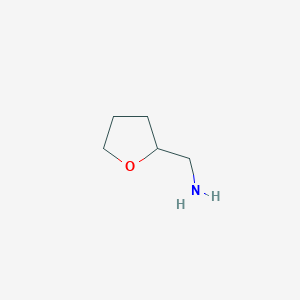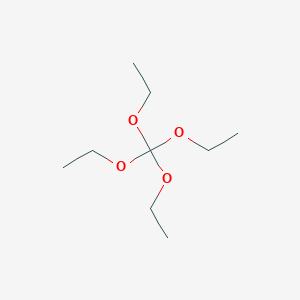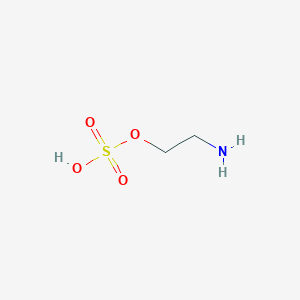
2-氨基乙基氢硫酸盐
描述
C₂H₇NO₄S . It is a white to slightly beige crystalline powder that is soluble in water and slightly soluble in methanol . This compound is used in various chemical and industrial applications due to its unique properties.
科学研究应用
2-Aminoethyl hydrogen sulfate has several scientific research applications :
Chemistry: It is used as a building block for the synthesis of various pharmaceutical and biologically active compounds.
Biology: The compound is used in studies involving gamma-aminobutyric acid (GABA) transaminase inhibition, which is important for understanding neurotransmitter metabolism.
Medicine: It has applications in the development of diuretics and anticonvulsants.
Industry: The compound is used in the production of surfactants, paint thinners, detergents, and emulsifiers.
作用机制
Target of Action
The primary target of 2-Aminoethyl hydrogen sulfate, also known as Ethanolamine-O-sulfate (EOS), is gamma-aminobutyric acid transaminase (GABA-T) . GABA-T is an enzyme that metabolizes gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system .
Mode of Action
2-Aminoethyl hydrogen sulfate acts as a GABA transaminase inhibitor . By inhibiting GABA-T, it prevents the metabolism of GABA, leading to an increase in GABA concentration . This results in enhanced GABAergic neurotransmission, which can have various effects depending on the specific neural circuits involved .
Biochemical Pathways
The inhibition of GABA-T by 2-Aminoethyl hydrogen sulfate impacts the GABA shunt , a part of the citric acid cycle. The GABA shunt bypasses two steps of the citric acid cycle, which includes the conversion of alpha-ketoglutarate to succinate. By inhibiting GABA-T, 2-Aminoethyl hydrogen sulfate increases the concentration of GABA, which can then be converted into succinic semialdehyde by GABA-T .
Pharmacokinetics
Given its solubility in water , it is likely to be well-absorbed in the gastrointestinal tract following oral administration. As a small molecule, it may also be able to cross the blood-brain barrier, allowing it to exert its effects on GABA-T in the central nervous system .
Result of Action
The increase in GABA levels due to the action of 2-Aminoethyl hydrogen sulfate can lead to enhanced inhibitory neurotransmission. This can have various effects, including potential anticonvulsant effects and diuretic effects . In animal studies, it has been shown to induce dose-dependent anorexia .
Action Environment
The action of 2-Aminoethyl hydrogen sulfate can be influenced by various environmental factors. For example, the pH of the environment could potentially affect its stability and solubility . Furthermore, the presence of other substances that can interact with GABA-T or GABA receptors may also influence the efficacy of 2-Aminoethyl hydrogen sulfate .
生化分析
Biochemical Properties
2-Aminoethyl hydrogen sulfate is known to be a GABA transaminase inhibitor, which prevents the metabolism of GABA . This interaction with GABA transaminase, an enzyme involved in the breakdown of the neurotransmitter GABA, is a key aspect of its biochemical role .
Cellular Effects
The inhibition of GABA transaminase by 2-Aminoethyl hydrogen sulfate leads to an increase in the levels of GABA, a neurotransmitter that plays a crucial role in regulating neuronal excitability . This can influence various cellular processes, including cell signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, 2-Aminoethyl hydrogen sulfate exerts its effects by binding to the active site of the GABA transaminase enzyme, thereby inhibiting its activity . This results in a decrease in the breakdown of GABA, leading to an increase in GABA levels .
Metabolic Pathways
2-Aminoethyl hydrogen sulfate is involved in the metabolic pathway related to the metabolism of GABA . It interacts with the enzyme GABA transaminase, inhibiting its activity and thereby affecting the metabolic flux of GABA .
准备方法
Synthetic Routes and Reaction Conditions
2-Aminoethyl hydrogen sulfate can be synthesized by reacting ethanolamine with sulfuric acid. The reaction typically involves the following steps :
Reaction with Sulfuric Acid: Ethanolamine is reacted with concentrated sulfuric acid at a controlled temperature, usually not exceeding 30°C, to prevent excessive heat and side reactions.
Crystallization: The reaction mixture is then heated under reduced pressure to induce crystallization of the product.
Purification: The resulting crystals are filtered, washed with a small amount of water, and dried to obtain pure 2-aminoethyl hydrogen sulfate.
Industrial Production Methods
In industrial settings, the production of 2-aminoethyl hydrogen sulfate involves a two-step batch process :
Ethanolamine Reaction: Ethanolamine is reacted with sulfuric acid to produce the ester 2-aminoethyl hydrogen sulfate.
Conversion to Ethylenimine: The ester is then converted to ethylenimine by treatment with hot aqueous sodium hydroxide.
化学反应分析
Types of Reactions
2-Aminoethyl hydrogen sulfate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Hydrolysis: The compound can be hydrolyzed to produce ethanolamine and sulfuric acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides and amines.
Hydrolysis Conditions: Hydrolysis can be carried out using dilute acids or bases at elevated temperatures.
Major Products Formed
Ethanolamine: Hydrolysis of 2-aminoethyl hydrogen sulfate yields ethanolamine and sulfuric acid.
Substituted Products: Substitution reactions can produce various substituted ethanolamine derivatives.
相似化合物的比较
2-Aminoethyl hydrogen sulfate can be compared with other similar compounds, such as:
Ethanolamine O-sulfate: Similar in structure and function, also used as a GABA transaminase inhibitor.
Gamma-vinyl GABA: Another GABA transaminase inhibitor with similar applications in neuroscience research.
Uniqueness
2-Aminoethyl hydrogen sulfate is unique due to its specific inhibitory effects on GABA transaminase and its versatility in various chemical and industrial applications.
Similar Compounds
- Ethanolamine O-sulfate
- Gamma-vinyl GABA
- Taurine
属性
IUPAC Name |
2-aminoethyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NO4S/c3-1-2-7-8(4,5)6/h1-3H2,(H,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYUEVRAMDSJKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044469 | |
| Record name | 2-Aminoethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Aldrich MSDS] | |
| Record name | 2-Aminoethyl hydrogen sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10111 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
926-39-6 | |
| Record name | 2-Aminoethyl hydrogen sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926-39-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminoethyl sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoethyl hydrogen sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminoethyl hydrogen sulfate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-amino-, 1-(hydrogen sulfate) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Aminoethyl hydrogen sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-aminoethyl hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.942 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOETHYL SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C8F910HLK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the solubility properties of 2-Aminoethyl hydrogen sulfate?
A1: 2-Aminoethyl hydrogen sulfate exhibits varying solubility in different solvents. Research indicates good solubility in water, with increasing temperatures leading to higher solubility. [, ] Studies also explored AHS solubility in water-ethanol mixtures, revealing a dependence on both temperature and ethanol concentration. [] The solubility data was successfully modeled using the simplified model, Apelblat equation, and λh equation, with the λh equation demonstrating superior correlation accuracy. []
Q2: Are there analytical methods available to quantify 2-Aminoethyl hydrogen sulfate in various matrices?
A2: Yes, High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) has been successfully employed for the quantitative determination of 2-Aminoethyl hydrogen sulfate. [] This method incorporates a pre-column derivatization step using 2,4-dinitrofluorobenzene and acetonitrile, enhancing the compound's detectability. The method demonstrated good linearity, recovery, and repeatability when analyzing beverages and milk samples. []
Q3: Beyond its role in taurine production, does 2-Aminoethyl hydrogen sulfate have other applications?
A3: Research suggests a potential application for 2-Aminoethyl hydrogen sulfate as an adjuvant in sunless tanning formulations. [] The compound, possessing a +6 oxidation state sulfur moiety (OSO2OR group), was found to enhance the performance of sunless tanning agents like dihydroxyacetone. [] This finding opens avenues for exploring AHS in cosmetic applications.
Q4: Has 2-Aminoethyl hydrogen sulfate been explored in the context of material science and renewable energy?
A4: Recent research highlights the potential of 2-Aminoethyl hydrogen sulfate as a multifunctional additive in perovskite solar cell fabrication. [] The compound has been shown to improve film crystallization, resulting in smoother and more uniform perovskite films. [] This, in turn, enhances device performance by reducing defects, suppressing charge carrier recombination, and increasing fill factor. Notably, this approach demonstrated efficacy across various perovskite compositions, significantly boosting power conversion efficiency in both rigid and flexible solar cells. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


